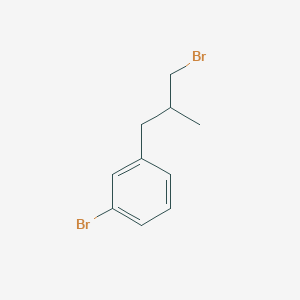

1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene

説明

1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is a di-brominated aromatic compound with the molecular formula C₁₀H₁₁Br₂. Its structure consists of a benzene ring substituted at position 1 with a bromine atom and at position 3 with a branched alkyl chain containing a bromine and a methyl group (Fig. 1).

特性

分子式 |

C10H12Br2 |

|---|---|

分子量 |

292.01 g/mol |

IUPAC名 |

1-bromo-3-(3-bromo-2-methylpropyl)benzene |

InChI |

InChI=1S/C10H12Br2/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |

InChIキー |

ZHPHOZVKUMSFHL-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=CC(=CC=C1)Br)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene typically involves the bromination of 3-(2-methyl-propyl)-benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

Alkylation: The benzene ring is first alkylated with 3-bromo-2-methyl-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Bromination: The alkylated product is then subjected to bromination using bromine or NBS to introduce the bromo substituents at the desired positions.

化学反応の分析

Types of Reactions

1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo groups can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromo groups.

Oxidation: Products include alcohols, aldehydes, or ketones.

Reduction: Products include the corresponding hydrocarbons.

科学的研究の応用

1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

Pharmaceuticals: The compound is explored for its potential use in drug development and medicinal chemistry.

Biological Studies: It is used in studies involving the interaction of brominated aromatic compounds with biological systems.

作用機序

The mechanism of action of 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene involves its interaction with molecular targets through its bromo substituents These interactions can lead to various chemical transformations, depending on the nature of the target and the reaction conditions

類似化合物との比較

Structural Analogs and Their Properties

Key Differences and Implications

Halogenation Pattern: The target compound has two bromine atoms (one aromatic, one aliphatic), whereas analogs like 1-bromo-3-chlorobenzene feature mixed halogens. Dual bromine sites enhance reactivity in sequential substitution or elimination reactions.

Physicochemical Properties :

- The branched substituent in the target compound likely raises its boiling point and density compared to linear analogs like 1-bromo-4-propylbenzene . For instance, (3-bromopropyl)benzene (linear) has a boiling point of 237–238°C, while the target compound’s bulkier structure may exceed this range.

Reactivity and Applications :

- The aromatic bromine in 1-bromo-3-(trifluoromethoxy)benzene participates in Pd-catalyzed arylations, suggesting the target compound’s aromatic Br could enable similar coupling reactions.

- The aliphatic bromine in the target compound’s branched chain may undergo nucleophilic substitution (e.g., SN2) more readily than in sterically hindered analogs like 1-(2-bromo-2-methylpropyl)benzene .

生物活性

1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene is a brominated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Brominated compounds are often explored for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 1-Bromo-3-(3-bromo-2-methyl-propyl)-benzene

- Molecular Formula : C12H14Br2

- Molecular Weight : 305.05 g/mol

The presence of bromine atoms in the structure is significant, as halogenated compounds frequently exhibit enhanced biological activity compared to their non-halogenated counterparts.

Biological Activity Overview

Research indicates that 1-bromo-3-(3-bromo-2-methyl-propyl)-benzene may interact with various biological targets, influencing several pathways:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of brominated aromatic compounds. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways. For instance:

- Case Study : A study demonstrated that similar brominated compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 1-bromo-3-(3-bromo-2-methyl-propyl)-benzene may share this property .

Anticancer Potential

Brominated compounds are also being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:

- Research Findings : In vitro studies have shown that brominated benzene derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest . Specifically, compounds with similar structures have been noted to target specific signaling pathways involved in cancer progression.

The biological activity of 1-bromo-3-(3-bromo-2-methyl-propyl)-benzene can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The bromine atoms may facilitate interactions with enzymes, leading to inhibition of key metabolic processes.

- Receptor Modulation : The compound might act as a modulator for certain receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of 1-bromo-3-(3-bromo-2-methyl-propyl)-benzene:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-4-methylbenzene | Image | Moderate antibacterial activity |

| 1-Bromo-2-naphthol | Image | Strong anticancer properties |

| 1-Bromo-3-(2-methylpropyl)-benzene | Image | Notable anti-inflammatory effects |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。